molecular formula C22H26N4O3 B6022055 4-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone

4-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone

Numéro de catalogue B6022055
Poids moléculaire: 394.5 g/mol
Clé InChI: HIXKHYDPLWRWAO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone, commonly known as PNU-282987, is a potent and selective agonist of the alpha-7 nicotinic acetylcholine receptor (α7nAChR). This compound has gained significant attention in scientific research due to its potential therapeutic applications in various neurological disorders.

Mécanisme D'action

PNU-282987 acts as a selective agonist of the α7nAChR, a subtype of nicotinic acetylcholine receptors that is primarily expressed in the brain. Activation of the α7nAChR can lead to the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in cognitive function and memory. PNU-282987 has been shown to enhance the activity of the α7nAChR, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
PNU-282987 has been found to have several biochemical and physiological effects, including increased neurotransmitter release, improved synaptic plasticity, and reduced neuroinflammation. These effects are believed to be responsible for the compound's therapeutic potential in neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using PNU-282987 in lab experiments is its selectivity for the α7nAChR, which allows for more specific targeting of this receptor subtype. However, one limitation is that PNU-282987 has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experiments.

Orientations Futures

There are several potential future directions for research on PNU-282987. One area of interest is the development of more potent and selective α7nAChR agonists that can be used in clinical settings. Additionally, further research is needed to fully understand the mechanisms underlying PNU-282987's therapeutic effects and to identify potential side effects or limitations of its use. Finally, there is potential for the use of PNU-282987 in combination with other drugs or therapies to enhance its therapeutic effects.

Méthodes De Synthèse

PNU-282987 can be synthesized using a multi-step process involving the reaction of 2-chloro-4-nitroaniline with 2-pyridinemethanol to obtain 4-(2-pyridinemethoxy)-2-nitroaniline. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst. This intermediate is then reacted with 4-(4-bromobenzoyl)piperazin-2-one to obtain the final product, PNU-282987.

Applications De Recherche Scientifique

PNU-282987 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. Additionally, PNU-282987 has been found to have neuroprotective effects and can reduce neuroinflammation in the brain.

Propriétés

IUPAC Name

4-[4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzoyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c27-21-16-26(14-11-24-21)22(28)17-4-6-19(7-5-17)29-20-8-12-25(13-9-20)15-18-3-1-2-10-23-18/h1-7,10,20H,8-9,11-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXKHYDPLWRWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=C(C=C2)C(=O)N3CCNC(=O)C3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.